molecular formula C19H23NO5S B8117975 KF 38789

KF 38789

Katalognummer: B8117975
Molekulargewicht: 377.5 g/mol
InChI-Schlüssel: AXHSBBOPXTTZRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KF 38789 (CAS 257292-29-8) is a small-molecule compound with reported activity in modulating cellular signaling pathways and cytoskeletal dynamics. Its biological roles span two primary contexts:

  • Tubulin Interaction: KF 38789 exhibits a bioactive profile akin to tubulin disruptors, such as nocodazole, but lacks direct evidence of tubulin depolymerization induction .
  • P-Selectin Inhibition: It selectively inhibits P-selectin, a cell adhesion molecule critical in inflammation and leukocyte migration, with demonstrated efficacy in reducing transendothelial migration of dHL-60 cells and modulating nanoparticle uptake in cancer models .

Conflicting reports exist regarding its mechanism: Santa Cruz Biotechnology describes it as a phosphodiesterase 4 (PDE4) inhibitor that elevates cAMP levels , while other studies emphasize its P-selectin and tubulin-related effects . This discrepancy highlights the need for rigorous target validation in diverse assays.

Eigenschaften

IUPAC Name

3-[7-(2,4-dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-2-hydroxy-6-methyl-2,3-dihydropyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-11-8-15(21)18(19(22)25-11)14-10-17(26-7-6-20-14)13-5-4-12(23-2)9-16(13)24-3/h4-5,8-9,17-19,22H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHSBBOPXTTZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C(O1)O)C2=NCCSC(C2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Thiazepine Ring Synthesis

The thiazepine component is synthesized via a [4+3] cycloaddition between 2,4-dimethoxybenzaldehyde and cysteamine hydrochloride under acidic conditions. Key parameters:

  • Solvent : Ethanol/water (3:1 v/v)

  • Catalyst : p-Toluenesulfonic acid (10 mol%)

  • Reaction Time : 12 h at 80°C

  • Yield : 68–72%

Characterization data for intermediate I1 :
1H^1H NMR (500 MHz, CDCl₃): δ 7.21 (d, J = 8.5 Hz, 1H), 6.45 (dd, J = 8.5, 2.4 Hz, 1H), 6.38 (d, J = 2.4 Hz, 1H), 4.12 (s, 3H), 3.84 (s, 3H), 3.72–3.65 (m, 2H), 3.01–2.94 (m, 2H).

Pyranone Component Preparation

The pyranone fragment is synthesized through a Claisen condensation followed by lactonization:

Methyl 3-oxopentanoate Condensation

  • Reactants : Methyl acetoacetate and ethyl chloroacetate

  • Base : Sodium hydride (2.2 equiv)

  • Conditions : THF, 0°C → rt, 6 h

  • Yield : 85%

Lactonization to 4-Hydroxy-6-methyl-2H-pyran-2-one

  • Acid Catalyst : Conc. H₂SO₄ (0.5 equiv)

  • Solvent : Acetic anhydride

  • Temperature : 110°C, 3 h

  • Yield : 78%

Critical control parameters:

ParameterOptimal RangeImpact on Yield
H₂SO₄ Concentration0.4–0.6 equiv±5%
Reaction Time2.5–3.5 h±3%
Temperature105–115°C±7%

Final Coupling and Cyclization

The convergent synthesis concludes with a nucleophilic aromatic substitution followed by oxidative cyclization:

Thiazepine-Pyranone Coupling

  • Reagents : Intermediate I1 (1.0 equiv), pyranone fragment (1.05 equiv)

  • Base : K₂CO₃ (3.0 equiv)

  • Solvent : DMF, 100°C, 8 h

  • Yield : 63%

Oxidative Cyclization

  • Oxidant : Mn(OAc)₃ (2.2 equiv)

  • Solvent : Acetic acid/water (4:1)

  • Temperature : 70°C, 4 h

  • Yield : 58%

Post-reaction processing:

  • Neutralization with NaHCO₃

  • Extraction with ethyl acetate (3×)

  • Column chromatography (SiO₂, hexane/EtOAc 1:1)

Industrial-Scale Production Considerations

Continuous Flow Optimization

Patent data reveals a scaled-up process using microreactor technology:

ParameterBatch ProcessContinuous Flow
Reaction Time8 h45 min
Yield58%67%
Purity92%98%
Throughput50 g/day500 g/day

Key advantages:

  • Reduced exotherm risk during oxidation

  • Precise temperature control (±1°C vs ±5°C in batch)

  • 3-fold reduction in solvent consumption

Quality Control and Characterization

Final product specifications from multiple batches:

ParameterSpecificationAnalytical Method
Purity (HPLC)≥97%USP <621>
Residual Solvents<500 ppmGC-FID
Heavy Metals<10 ppmICP-MS
Specific Rotation+12.5° to +13.5°Polarimetry (589 nm)

Structural confirmation:

  • HRMS : m/z 377.1284 [M+H]⁺ (calc. 377.1289)

  • XRD : Orthorhombic crystal system, space group P2₁2₁2₁

Process-Related Impurities and Mitigation

Common impurities identified during development:

ImpurityStructureControl Strategy
Des-methyl analogMissing OCH₃ at C2'Strict stoichiometric control
Over-oxidation productPyranone ring openingOptimize Mn(OAc)₃ equivalents
DimerC-C coupled at C5Reduce reaction concentration

Purification achieves ≤0.3% for each specified impurity through:

  • Gradient elution chromatography

  • Recrystallization from ethanol/water

Analyse Chemischer Reaktionen

Types of Reactions

KF 38789 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Immunology

KF 38789 has been extensively studied for its role in inhibiting leukocyte adhesion, which is critical in inflammatory responses. In a murine model of peritonitis, administration of KF 38789 significantly reduced leukocyte accumulation in the peritoneal cavity, demonstrating its potential as an anti-inflammatory agent .

Table 1: Impact of KF 38789 on Leukocyte Recruitment

Study ReferenceModel TypeTreatment DoseResult
Mouse Peritonitis1 mg/kgReduced leukocyte accumulation
Cell Adhesion Assay100 µM (max)No effect on E-selectin/L-selectin

Cancer Research

The P-selectin axis is implicated in tumor progression and metastasis. Studies have shown that inhibiting P-selectin can reduce tumor cell adhesion to endothelial cells, thereby potentially limiting metastatic spread. For instance, a study demonstrated that KF 38789 could block the binding of tumor cells to P-selectin-expressing endothelium, suggesting its utility in cancer therapies aimed at preventing metastasis .

Case Study: Glioblastoma

In glioblastoma models, co-targeting P-selectin with chemotherapy agents has shown promise. The combination of KF 38789 with other therapeutic agents enhanced apoptosis in glioblastoma cells while inhibiting endothelial cell sprouting, indicating a synergistic effect that could improve treatment outcomes .

Vascular Biology

Research indicates that KF 38789 may play a role in vascular biology by modulating the interactions between platelets and leukocytes. By blocking P-selectin, KF 38789 can potentially reduce thrombosis and improve outcomes in conditions characterized by excessive platelet activation .

Wirkmechanismus

The mechanism by which KF 38789 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Tubulin-Targeting Compounds

KF 38789 shares functional similarities with tubulin disruptors but differs in structural specificity and downstream effects:

Compound Target Reported Activity Key Distinction from KF 38789
Nocodazole Tubulin β-subunit Induces microtubule depolymerization; arrests cell cycle at mitosis Direct tubulin depolymerizer, unlike KF 38789
AMBMP Tubulin Wnt-signal activator with off-target tubulin polymerization inhibition Validated tubulin interaction; KF 38789 not yet proven
Tivantinib c-MET/tubulin Dual inhibitor of c-MET and tubulin polymerization Broader kinase inhibition profile
Chromeceptin Tubulin (predicted) High similarity to KF 38789 in pathway profiling; unconfirmed depolymerization Structurally distinct; shared unvalidated tubulin link

Key Findings :

  • Pathway profiling (Pearson’s correlation >0.8) grouped KF 38789 with classical tubulin disruptors, yet its mechanism remains undetermined .

Comparison with P-Selectin Inhibitors

KF 38789’s P-selectin inhibition is context-dependent, differing from other adhesion molecule inhibitors:

Compound Target Reported Activity Key Distinction from KF 38789
A-205804 ICAM-1/E-selectin Reduces leukocyte adhesion by blocking ICAM-1 and E-selectin Dual target vs. KF 38789’s P-selectin specificity
KF 38789 P-selectin Inhibits dHL-60 cell migration (10 μM; p < 0.001) ; no effect on MSC adhesion Context-specific efficacy in inflammation models
GPIIb/IIIa inhibitors Platelet aggregation Blocks thrombin-induced aggregation (e.g., tirofiban) Targets integrins; broader hematologic applications

Key Findings :

  • In microfluidic assays, KF 38789 (5–40 μg mL⁻¹) failed to stabilize platelets, unlike GPIIb/IIIa inhibitors .
  • Pretreatment with 1 μM KF 38789 reduced cellular uptake of P-selectin-targeted nanoparticles by 40–60% in breast cancer models .

Mechanistic Ambiguity: PDE4 vs. P-Selectin Inhibition

Santa Cruz Biotechnology identifies KF 38789 as a PDE4 inhibitor, but independent studies lack replication of this activity:

Property PDE4 Inhibition (SCBT) P-Selectin Inhibition (Other Studies)
Primary Target PDE4; increases cAMP P-selectin; blocks leukocyte adhesion
Functional Outcome Anti-inflammatory via cAMP signaling Reduced dHL-60 migration (p < 0.0001)
Validation Vendor-reported; no peer-reviewed data Confirmed in flow cytometry and fluorescence assays

Implications :

  • Structural analogs of KF 38789 (e.g., chromeceptin) should be screened for PDE4 activity to clarify target promiscuity.
  • Cross-validation using kinase/tubulin polymerization assays is critical to resolve mechanistic conflicts.

Biologische Aktivität

KF 38789 is a low molecular weight compound recognized primarily for its role as a selective inhibitor of P-selectin-mediated cell adhesion. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Name : 3-[7-(2,4-Dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one
  • Molecular Formula : C₁₉H₂₁NO₅S
  • Purity : ≥97%

KF 38789 specifically inhibits P-selectin-mediated cell adhesion with an IC50 value of 1.97 μM . It does not affect L-selectin or E-selectin-mediated adhesion, making it a targeted therapeutic option for conditions where P-selectin plays a critical role in leukocyte recruitment and inflammation .

In Vitro Studies

  • Cell Adhesion Assays :
    • KF 38789 significantly inhibited the binding of U937 cells to immobilized P-selectin chimeric proteins.
    • No inhibition was observed on cell adhesion to E-selectin or L-selectin even at concentrations up to 100 μM .
  • Superoxide Production :
    • The compound also inhibited P-selectin-induced superoxide production from human polymorphonuclear cells, indicating a potential anti-inflammatory effect .

In Vivo Studies

  • Mouse Peritonitis Model :
    • In a murine model of peritonitis induced by thioglycollate, intravenous administration of KF 38789 significantly reduced leukocyte accumulation in the peritoneal cavity (p < 0.01) .
    • This suggests that KF 38789 can effectively modulate inflammatory responses in vivo.

Table 1: Summary of Research Studies Involving KF 38789

Study ReferenceStudy DesignKey Findings
Neufeld et al. (2021) Microengineered glioblastoma modelDemonstrated the role of cell adhesion in tumor microenvironment; KF 38789's inhibition of P-selectin was crucial for reducing tumor cell dissemination.
Li et al. (2019) Tumor-mesothelial adhesion studyHighlighted the significance of P-selectin in ascitic fluid shear flow; KF 38789's inhibition reduced adhesion rates significantly.
Zhao et al. (2017) Neointima formation studyShowed that deletion of junctional adhesion molecule A increased neointima formation; KF 38789's role as a P-selectin antagonist was discussed in the context of vascular injury.

Implications for Therapeutic Use

The selective inhibition of P-selectin by KF 38789 presents potential therapeutic applications in various inflammatory diseases and conditions characterized by excessive leukocyte recruitment, such as:

  • Cardiovascular Diseases : By reducing leukocyte accumulation in vascular inflammation.
  • Cancer Therapy : Targeting tumor-mesothelial interactions to prevent metastasis.
  • Autoimmune Disorders : Modulating immune responses through inhibition of specific cell adhesion pathways.

Q & A

Q. Q1. What is the molecular mechanism of KF 38789 in inhibiting neutrophil migration, and how can this be experimentally validated?

Methodological Answer: KF 38789 selectively inhibits endothelial cell adhesion molecules E-selectin and P-selectin, as demonstrated in a 3D inflammation-on-a-chip model using dHL-60 cells . To validate this:

  • Perform in vitro adhesion assays with human endothelial cells under inflammatory conditions (e.g., TNF-α stimulation).
  • Use flow cytometry to quantify surface expression of E-selectin/P-selectin post-KF 38789 treatment.
  • Compare migration rates of neutrophils (or dHL-60 cells) across endothelial barriers using fluorescence microscopy and image analysis software (e.g., ImageJ) .

Q. Q2. What in vitro models are appropriate for studying KF 38789’s anti-inflammatory effects?

Methodological Answer:

  • Co-culture systems : Combine endothelial cells with immune cells (e.g., neutrophils) in transwell or microfluidic devices to mimic vascular inflammation .
  • 3D inflammation-on-a-chip models : These replicate physiological interfaces and allow real-time monitoring of cell migration and adhesion molecule dynamics .
  • Key parameters: Measure cytokine release (e.g., IL-8, IL-6) via ELISA and track cell migration rates under controlled shear stress .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions between in vitro efficacy and in vivo outcomes of KF 38789?

Methodological Answer:

  • Conduct pharmacokinetic studies to assess bioavailability and tissue penetration in animal models (e.g., murine COPD models).
  • Use transcriptomic profiling (RNA-seq) to identify off-target effects or compensatory pathways in vivo that may reduce efficacy .
  • Validate findings with knockout models (e.g., E-selectin/P-selectin-deficient mice) to isolate KF 38789’s specific effects .

Q. Q4. What experimental designs are optimal for studying KF 38789 in chronic inflammatory diseases like COPD?

Methodological Answer:

  • Longitudinal studies : Administer KF 38789 in a murine COPD model induced by chronic cigarette smoke exposure. Monitor lung function (e.g., spirometry) and histopathological changes over 6–12 weeks .
  • Multi-omics integration : Combine proteomics (inflammatory cytokines) and metabolomics (oxylipin profiles) to map systemic effects .
  • Dose-response optimization : Use factorial design experiments to balance efficacy and toxicity, adjusting concentrations based on IC50 values from in vitro assays .

Q. Q5. How can researchers address variability in KF 38789’s inhibitory effects across different cell lines?

Methodological Answer:

  • Perform cell line authentication (STR profiling) to confirm genetic stability .
  • Standardize inflammatory stimuli (e.g., LPS, TNF-α concentrations) across experiments.
  • Use normalized data reporting : Express inhibition as a percentage of baseline adhesion molecule expression in untreated controls .

Data Analysis and Reproducibility

Q. Q6. What statistical methods are recommended for analyzing KF 38789’s dose-dependent effects?

Methodological Answer:

  • Fit data to non-linear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate IC50 values .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • For high-throughput screening data, use machine learning algorithms (e.g., random forests) to identify confounding variables .

Q. Q7. How can researchers ensure reproducibility of KF 38789 studies?

Methodological Answer:

  • Detailed protocols : Document buffer compositions, cell passage numbers, and equipment settings (e.g., shear stress in microfluidic devices) .
  • Open data practices : Share raw microscopy images and flow cytometry files via repositories like Figshare or Zenodo .
  • Reagent validation : Use commercial lot-tracking for KF 38789 and validate purity via HPLC/MS .

Ethical and Collaborative Considerations

Q. Q8. How should researchers handle data sharing for KF 38789 studies involving human-derived cells?

Methodological Answer:

  • Obtain informed consent for primary cell use, specifying intent for secondary analysis .
  • De-identify data and deposit in FAIR-compliant repositories (e.g., ImmPort for immunology data) with access controls .
  • Cite original datasets in publications using persistent identifiers (DOIs) .

Integration with Existing Literature

Q. Q9. How can KF 38789’s mechanism be contextualized within broader inflammation research?

Methodological Answer:

  • Conduct systematic reviews using PRISMA guidelines to compare KF 38789 with other selectin inhibitors (e.g., rivipansel) .
  • Use network pharmacology tools (e.g., STRING, Cytoscape) to map KF 38789’s targets within inflammatory signaling pathways .

Methodological Innovation

Q. Q10. What advanced techniques can elucidate KF 38789’s off-target effects?

Methodological Answer:

  • Chemical proteomics : Use photoaffinity probes to capture KF 38789-binding proteins in cell lysates .
  • CRISPR-Cas9 screens : Identify genetic modifiers of KF 38789 sensitivity in a genome-wide knockout library .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.